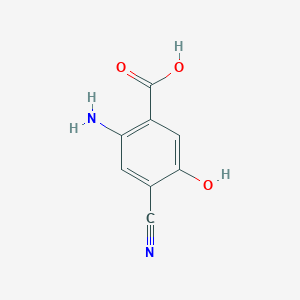
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H5N3O3. It is known for its unique structure, which includes a pyrimidine ring substituted with hydroxy, oxo, and oxime functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime typically involves the reaction of 4,6-dihydroxy-5-pyrimidinecarbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxime group can be reduced to amines.
Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the oxime group can produce primary amines .
Applications De Recherche Scientifique
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: Lacks the oxime group but shares the pyrimidine core structure.
6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Variants with different substituents at the 2-position.
Uniqueness
4-Hydroxy-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde oxime is unique due to the presence of both hydroxy and oxime functional groups on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C5H5N3O3 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
4-hydroxy-5-[(E)-hydroxyiminomethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5N3O3/c9-4-3(1-8-11)5(10)7-2-6-4/h1-2,11H,(H2,6,7,9,10)/b8-1+ |
Clé InChI |
FIABSTHYYTZLPA-UNXLUWIOSA-N |
SMILES isomérique |
C1=NC(=C(C(=O)N1)/C=N/O)O |
SMILES canonique |
C1=NC(=C(C(=O)N1)C=NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
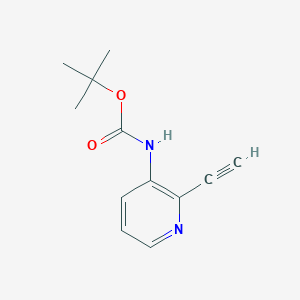
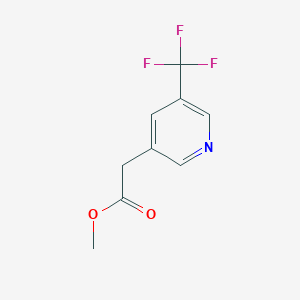
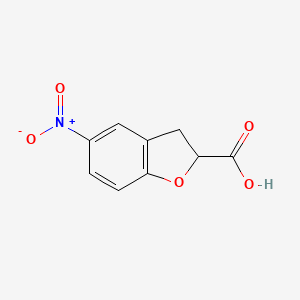
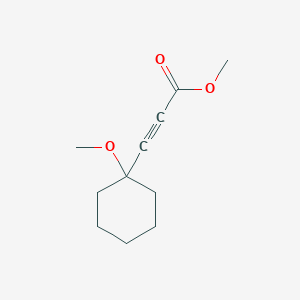
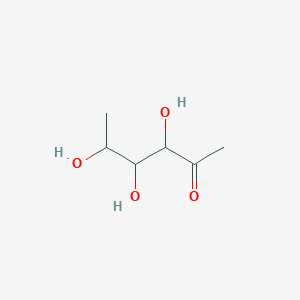
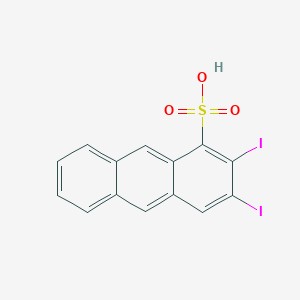
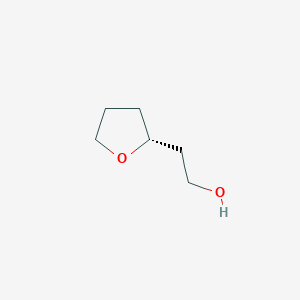
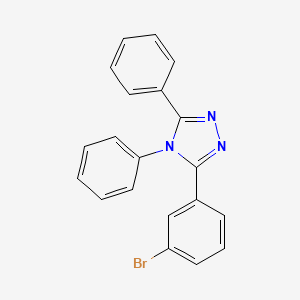
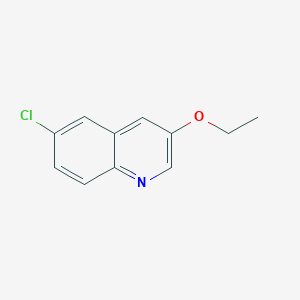
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
